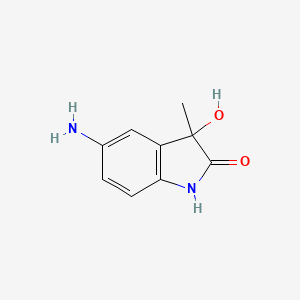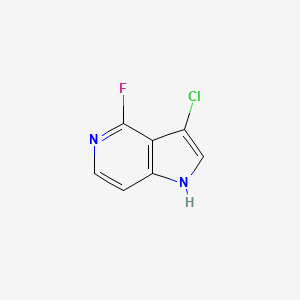![molecular formula C10H7F3N2O2 B3219733 methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1190320-28-5](/img/structure/B3219733.png)
methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is known for its unique structure and properties, which make it an attractive target for researchers looking to develop new drugs and materials.
Mechanism Of Action
The mechanism of action of methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes and proteins involved in cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in lab experiments is its potent activity against cancer cells and microbes. Additionally, its unique structure and properties make it an attractive target for researchers looking to develop new drugs and materials. However, one of the main limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for research on methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. One area of interest is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Additionally, researchers are exploring the use of this compound in material science, such as the development of new polymers and catalysts. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-4-14-6-2-3-7(10(11,12)13)15-8(5)6/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALMMOBEQFLJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 4-nitro-](/img/structure/B3219652.png)
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3219663.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219670.png)
![3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219679.png)
![4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219685.png)
![4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3219687.png)

![6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219700.png)

![3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219712.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219718.png)
![4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219720.png)

![3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219728.png)